
7-Ethoxy-1,2,3,4-tetrahydronaphthalene-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Ethoxy-1,2,3,4-tetrahydronaphthalene-1-carbaldehyde: is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of an ethoxy group at the 7th position and a carbaldehyde group at the 1st position of the tetrahydronaphthalene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethoxy-1,2,3,4-tetrahydronaphthalene-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the ethoxylation of 1,2,3,4-tetrahydronaphthalene followed by formylation. The reaction conditions typically involve the use of ethyl iodide and a strong base such as sodium hydride for the ethoxylation step. The formylation can be carried out using a Vilsmeier-Haack reaction, which involves the use of dimethylformamide and phosphorus oxychloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Ethoxy-1,2,3,4-tetrahydronaphthalene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products:
Oxidation: 7-Ethoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.
Reduction: 7-Ethoxy-1,2,3,4-tetrahydronaphthalene-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, 7-Ethoxy-1,2,3,4-tetrahydronaphthalene-1-carbaldehyde serves as a versatile intermediate for the synthesis of more complex molecules. It can be used in the preparation of heterocyclic compounds and as a building block in the synthesis of natural products .
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design and synthesis of novel pharmaceuticals. Its structural features make it a candidate for the development of drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the manufacture of specialty chemicals and as a precursor for the synthesis of agrochemicals and dyes .
Mécanisme D'action
The mechanism of action of 7-Ethoxy-1,2,3,4-tetrahydronaphthalene-1-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function. Additionally, the ethoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within biological systems .
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrahydronaphthalene-1-carbaldehyde: Lacks the ethoxy group, resulting in different reactivity and applications.
7-Ethoxy-1,2,3,4-tetrahydronaphthalene-1-thiol: Contains a thiol group instead of an aldehyde group, leading to different chemical properties and uses.
7-Ethoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid:
Uniqueness: The presence of both the ethoxy and aldehyde groups in 7-Ethoxy-1,2,3,4-tetrahydronaphthalene-1-carbaldehyde imparts unique chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for drug development. Its ability to undergo various chemical transformations and its structural versatility distinguish it from similar compounds.
Propriétés
Formule moléculaire |
C13H16O2 |
|---|---|
Poids moléculaire |
204.26 g/mol |
Nom IUPAC |
7-ethoxy-1,2,3,4-tetrahydronaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C13H16O2/c1-2-15-12-7-6-10-4-3-5-11(9-14)13(10)8-12/h6-9,11H,2-5H2,1H3 |
Clé InChI |
HSMIRLMDSAFMHC-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC2=C(CCCC2C=O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11895040.png)
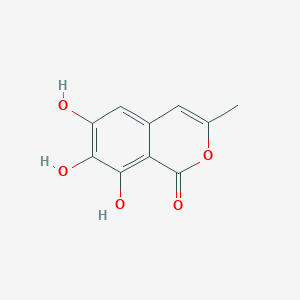
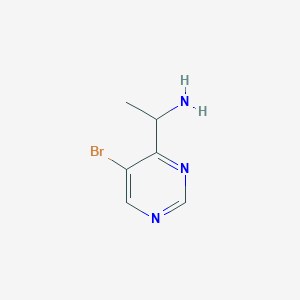
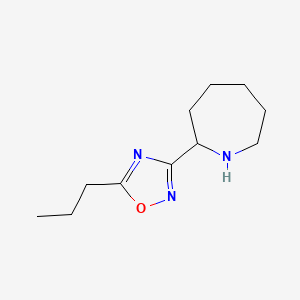
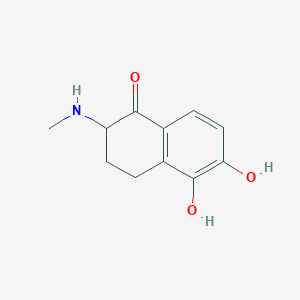
![4-Amino-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B11895058.png)
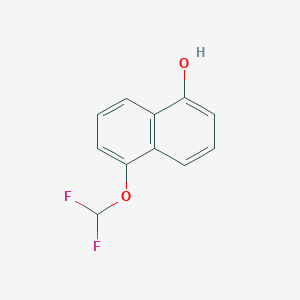



![3,5,6-Trimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11895100.png)
![7-Amino-3-methylthieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B11895104.png)
